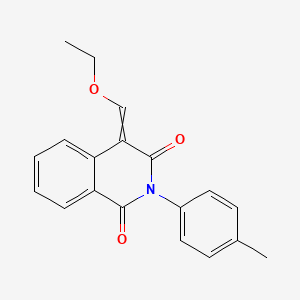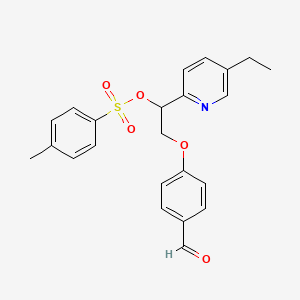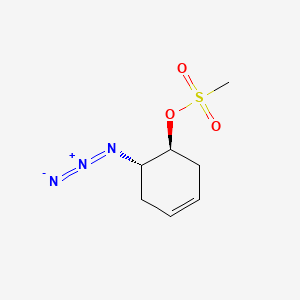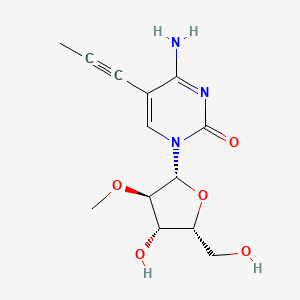
2'-O-Methyl-5-propynylcytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-Methyl-5-propynylcytidine is a modified nucleoside that has garnered significant interest in the field of nucleic acid research. This compound is a derivative of cytidine, where the ribose sugar is methylated at the 2’ position and the cytosine base is substituted with a propynyl group at the 5 position. These modifications confer unique properties to the nucleoside, making it valuable for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methyl-5-propynylcytidine typically involves multiple steps, starting from commercially available cytidine. The key steps include:
Methylation at the 2’ Position: This is achieved by protecting the hydroxyl groups of cytidine, followed by selective methylation at the 2’ position using methyl iodide in the presence of a base like sodium hydride.
Introduction of the Propynyl Group: The 5 position of the cytosine base is then modified by introducing a propynyl group. This can be done using a palladium-catalyzed coupling reaction with a suitable propynyl halide.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Using high-purity reagents and solvents, controlling reaction temperatures, and employing efficient purification techniques like column chromatography.
Automation and Scale-Up: Utilizing automated synthesizers and reactors to scale up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-Methyl-5-propynylcytidine undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methyl and propynyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation Products: Various oxidized derivatives of the propynyl group.
Reduction Products: Reduced forms of the propynyl group, such as alkanes.
Substitution Products: Nucleosides with different functional groups replacing the methyl or propynyl groups.
Wissenschaftliche Forschungsanwendungen
2’-O-Methyl-5-propynylcytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides.
Biology: Incorporated into RNA molecules to study RNA structure and function.
Industry: Used in the production of nucleic acid-based materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism by which 2’-O-Methyl-5-propynylcytidine exerts its effects involves:
Molecular Targets: The compound interacts with nucleic acids, influencing their structure and stability.
Pathways Involved: It can modulate gene expression by affecting RNA processing and translation. The methyl and propynyl modifications enhance the stability and binding affinity of the nucleoside to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-O-Methyl-5-hydroxymethylcytidine
- 2’-O-Methyl-5-formylcytidine
- 2’-O-Propargyl-5-methylisocytidine
Uniqueness
2’-O-Methyl-5-propynylcytidine is unique due to the combination of methylation at the 2’ position and the propynyl group at the 5 position. This dual modification provides enhanced stability and unique binding properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H17N3O5 |
|---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one |
InChI |
InChI=1S/C13H17N3O5/c1-3-4-7-5-16(13(19)15-11(7)14)12-10(20-2)9(18)8(6-17)21-12/h5,8-10,12,17-18H,6H2,1-2H3,(H2,14,15,19)/t8-,9+,10-,12-/m1/s1 |
InChI-Schlüssel |
RDNYOZGTGXUIIY-DTHBNOIPSA-N |
Isomerische SMILES |
CC#CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)OC |
Kanonische SMILES |
CC#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



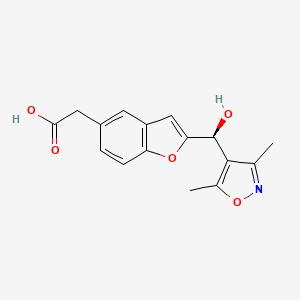
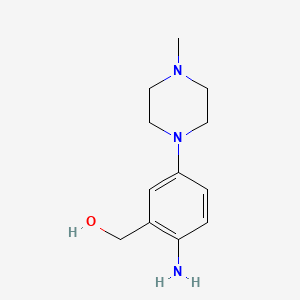
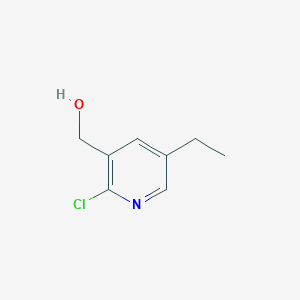


![(3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11825909.png)
![N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825917.png)
![2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11825920.png)
